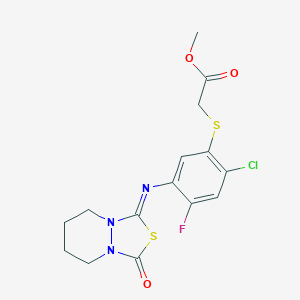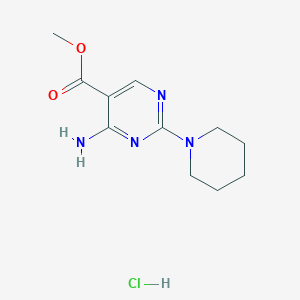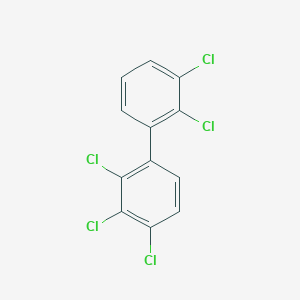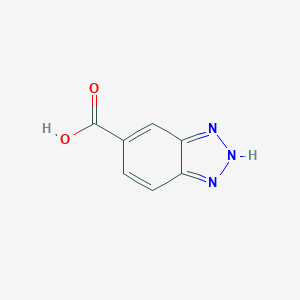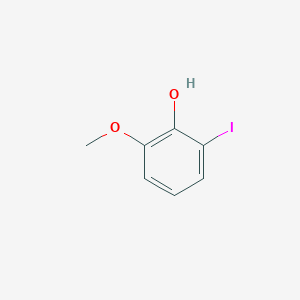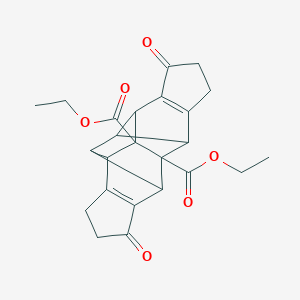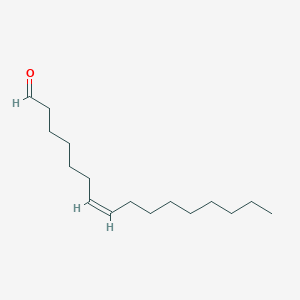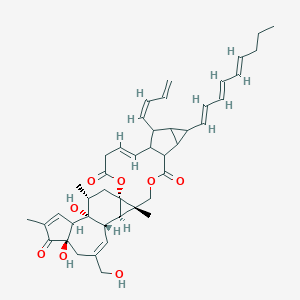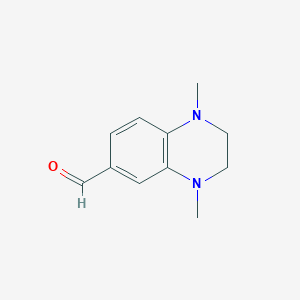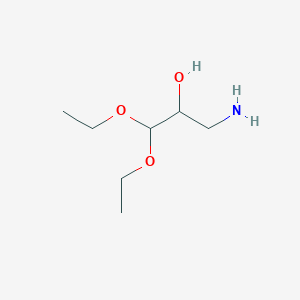
2-Propanol, 3-amino-1,1-diethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Propanol, 3-amino-1,1-diethoxy-” is a compound that is related to 3-Amino-1-propanol and 1,1-Diethoxy-3-(methylamino)-2-propanol . 3-Amino-1-propanol is a colorless liquid and one of the simplest aminopropanols .
Synthesis Analysis
The synthesis of related compounds such as 3-Amino-1-propanol has been studied. It’s prepared by the addition of amines to one or two equivalents of propylene oxide . A process for the preparation of (S)-2-amino-1-propanol from (S)-1-methoxy-2-propylamine via the hydrochloride of (S)-2-amino-1-propanol and subsequent work-up has been described .
Applications De Recherche Scientifique
CO2 Solubility Studies
“2-Propanol, 3-amino-1,1-diethoxy-” has been used in experimental investigations and modeling approaches for CO2 solubility in aqueous blended amine systems . The effect of the MEA concentration on the CO2 solubility in several amine blends at low CO2 partial pressure were studied .
Preparation of Polyurethanes
This compound is used in the preparation of polyurethanes . Polyurethanes are versatile materials with applications ranging from flexible foams in upholstered furniture, to rigid foams as insulation in walls and roofs, to thermoplastic elastomers used in medical devices .
Synthesis of Dendrimers
“2-Propanol, 3-amino-1,1-diethoxy-” is used in the synthesis of poly (propyl ether imine) dendrimers . Dendrimers are highly branched, star-shaped macromolecules with nanometer-scale dimensions. They are used in drug delivery, cancer therapy, and as MRI contrast agents .
Synthesis of Ephedradine A
This compound is a key starting material in the total synthesis of (−)-ephedradine A . Ephedradine A is a natural product with potential therapeutic properties .
Synthesis of Tedanalactam
“2-Propanol, 3-amino-1,1-diethoxy-” is also used in the synthesis of (−)-and (+)-tedanalactam . Tedanalactam is a synthetic compound with potential applications in medicinal chemistry .
Preparation of Tridentate Schiff Base Ligands
This compound may be used in the preparation of unsymmetrical tridentate Schiff base ligands via condensation with carbonyl compounds . These ligands have applications in coordination chemistry and catalysis .
Propriétés
IUPAC Name |
3-amino-1,1-diethoxypropan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO3/c1-3-10-7(11-4-2)6(9)5-8/h6-7,9H,3-5,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQBTZBCJQFXKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(CN)O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1,1-diethoxypropan-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


